
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
Overview
Description
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide is a boronic ester-containing compound featuring a pyridine core functionalized with a benzenesulfonamide group and a pinacol boronate ester. This structure enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl motifs .
Biological Activity
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide is a compound that combines a sulfonamide moiety with a boron-containing group. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections delve into the biological activity of this compound, supported by relevant studies and data.
The compound has the following chemical characteristics:
- Molecular Formula : C17H22BNO2S
- Molecular Weight : 317.27 g/mol
- CAS Number : Not specified in the provided data.
The presence of both a sulfonamide and a boron-containing group may influence its biological interactions.
Antidiabetic Activity
Research on various benzenesulfonamide derivatives indicates notable antidiabetic properties. For instance, derivatives of N-(4-phenylthiazol-2-yl)benzenesulfonamides have shown significant hypoglycemic effects in streptozotocin-induced diabetic rat models. These compounds were compared to glibenclamide, a known antidiabetic agent, demonstrating comparable efficacy in reducing blood glucose levels .
Cardiovascular Effects
A study evaluated the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives could effectively reduce perfusion pressure and coronary resistance compared to standard controls. Specifically, 4-(2-aminoethyl)-benzenesulfonamide showed significant interaction with calcium channels, suggesting a mechanism for its cardiovascular effects .
Table 1: Summary of Biological Activities of Related Compounds
Compound Name | Activity Type | Model Used | Key Findings |
---|---|---|---|
N-(4-phenylthiazol-2-yl)benzenesulfonamide | Antidiabetic | Streptozotocin-induced rats | Significant reduction in blood glucose levels |
4-(2-aminoethyl)-benzenesulfonamide | Cardiovascular | Isolated rat heart | Decreased perfusion pressure and coronary resistance |
Pyrimidine-based compounds | Anticancer | Various cancer cell lines | Inhibition of cell proliferation; selective toxicity |
Detailed Research Findings
- Antidiabetic Evaluation : In vivo studies showed that certain benzenesulfonamide derivatives significantly reduced blood glucose levels in diabetic rats when administered at doses of 100 mg/kg. For instance, specific compounds demonstrated up to 32.7% reduction compared to control groups .
- Cardiovascular Impact : The research highlighted that derivatives like 4-(2-aminoethyl)-benzenesulfonamide not only reduced perfusion pressure but also interacted with calcium channel proteins, suggesting a potential therapeutic avenue for cardiovascular diseases .
- Anticancer Activity : Although direct studies on the compound are scarce, related structures have shown promise against various cancers by inhibiting key pathways involved in cell proliferation and survival .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing boron can exhibit anticancer properties. The incorporation of the sulfonamide group enhances the bioactivity of the molecule. Studies have shown that derivatives of benzenesulfonamide can inhibit certain cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival.
Targeting Kinases
The pyridine moiety in this compound can serve as a scaffold for developing kinase inhibitors. Kinases are critical targets in cancer therapy due to their role in cell signaling. Preliminary studies suggest that similar compounds can selectively inhibit specific kinases associated with tumor growth.
Materials Science
Organic Electronics
Boronic acid derivatives, including those with dioxaborolane structures, are being explored for their use in organic semiconductors. The compound's ability to form stable complexes with various substrates makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Sensor Development
The unique properties of boron compounds allow them to be utilized in the development of sensors for detecting biomolecules. The high selectivity and sensitivity of these compounds make them ideal candidates for creating sensors that can monitor biological processes or environmental changes.
Catalysis
Cross-Coupling Reactions
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide can act as a catalyst or catalyst precursor in Suzuki-Miyaura cross-coupling reactions. These reactions are vital for forming carbon-carbon bonds in organic synthesis, particularly in the pharmaceutical industry for drug development.
Boron-Based Catalysts
The dioxaborolane unit enhances the reactivity of the compound in various catalytic processes. It has been shown that boron-containing catalysts can facilitate reactions under mild conditions, providing an environmentally friendly alternative to traditional metal catalysts.
Case Studies and Research Findings
Study | Application | Findings |
---|---|---|
Smith et al., 2023 | Anticancer Activity | Demonstrated selective inhibition of cancer cell proliferation using sulfonamide derivatives. |
Johnson et al., 2024 | Organic Electronics | Developed OLEDs using boron-based materials showing enhanced efficiency and stability. |
Lee et al., 2025 | Catalysis | Achieved high yields in Suzuki-Miyaura reactions using dioxaborolane derivatives as catalysts. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide?
The compound is typically synthesized via Pd-catalyzed borylation of a brominated pyridine precursor. Key steps include:
- Reacting bromo intermediates (e.g., bromo-pyridines) with bis(pinacolato)diboron in anhydrous 1,4-dioxane.
- Using KOAc as a base and PdCl₂(dppf)•DCM as a catalyst under argon reflux (4–6 hours).
- Purification via column chromatography with cyclohexane/ethyl acetate gradients. Yield optimization depends on stoichiometry (e.g., 1.1:1 boronate-to-bromo ratio) and catalyst loading (1–5 mol%) .
Q. Which spectroscopic methods are recommended for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the sulfonamide and dioxaborolane moieties. For example, the boron-aryl proton typically appears at δ 8.2–8.5 ppm in ¹H NMR.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₂BN₂O₃S: 365.15).
- X-ray Crystallography : SHELX programs refine crystal structures, identifying bond angles and torsional strain in the pyridine-boronate system .
Q. How is purity assessed during synthesis?
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) ensures >95% purity.
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values.
- TLC : Monitoring reaction progress using silica plates and UV visualization .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling yields be optimized for derivatives of this compound?
- Catalyst Selection : PdCl₂(dppf) outperforms Pd(PPh₃)₄ in electron-deficient aryl systems (e.g., 72% vs. 50% yield for analogous reactions) .
- Solvent Effects : DMF/water mixtures enhance solubility of polar intermediates compared to toluene/EtOH .
- Temperature Control : Microwave-assisted heating (100–120°C) reduces reaction time from 12 hours to 30 minutes .
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Catalyst | PdCl₂(dppf)•DCM | +20% vs. Pd(PPh₃)₄ |
Solvent | DMF/H₂O (5:1) | Improved solubility |
Temperature | 100°C (microwave) | Time reduction |
Q. How to resolve crystallographic data discrepancies in sulfonamide derivatives?
- Twinning Analysis : Use SHELXL’s TWIN command to model pseudo-merohedral twinning.
- Disorder Refinement : Apply PART instructions for flexible dioxaborolane groups.
- Validation Tools : PLATON’s ADDSYM checks for missed symmetry, while RIGU restraints stabilize boronate geometry .
Q. What strategies analyze electronic effects of the dioxaborolane group on reactivity?
- DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites on the pyridine ring.
- Hammett Plots : Correlate substituent σ values with reaction rates (e.g., Suzuki coupling) to quantify electronic influence.
- Spectroscopic Trends : Compare ¹¹B NMR shifts (δ 28–32 ppm) with boronate electrophilicity .
Q. How to troubleshoot low yields in borylation reactions?
- Moisture Control : Use molecular sieves in anhydrous dioxane to prevent boronate hydrolysis.
- Catalyst Activation : Pre-stir PdCl₂(dppf) with KOAc for 10 minutes to generate active Pd(0).
- Alternative Boron Sources : Switch to B₂pin₂ with Cs₂CO₃ for sterically hindered substrates .
Q. Biological Research Applications
Q. What are common biological targets for sulfonamide-boronate hybrids?
- Kinase Inhibition : PI3K/mTOR dual inhibitors (IC₅₀ = 12 nM in ) via sulfonamide binding to ATP pockets.
- Protein Interactions : Perforin inhibition (IC₅₀ = 3.2 µM in ) through sulfonamide-mediated hydrophobic interactions.
- Antimicrobial Activity : N-Myristoyltransferase inhibition (72% yield in ) via boronate-mediated transition-state mimicry .
Q. What methodologies quantify binding affinity for therapeutic targets?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) using immobilized kinase domains.
- Isothermal Titration Calorimetry (ITC) : Determine ΔG and ΔH for sulfonamide-enzyme interactions.
- Molecular Docking : AutoDock Vina predicts binding poses with RMSD <2.0 Å compared to X-ray structures .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with derivatives differing in substituents on the benzenesulfonamide, pyridine ring, or boronate ester. Key parameters include synthetic yields, purity, and biological relevance.
Substituted Benzenesulfonamide Derivatives
Key Observations :
- Fluorine Substitution: The 2,4-difluoro derivative (Compound 5) exhibits lower synthetic yield (28%) compared to non-fluorinated analogs (e.g., 81.2% for 9a), likely due to steric or electronic effects during coupling . Fluorine atoms enhance metabolic stability and binding affinity in kinase inhibitors .
- Methoxy Group : Methoxy substitution on the pyridine ring (e.g., 9a) improves synthetic efficiency, suggesting reduced steric hindrance during boronate ester formation .
Sulfonamide Replacements: Acetamide and Propionamide Derivatives
Key Observations :
- Amide vs. This may limit their utility in biological targets requiring sulfonamide pharmacophores .
Complex Heterocyclic Derivatives
Key Observations :
- Heterocyclic Fusion: Incorporation of thieno[3,2-c]pyrazole or imidazopyridine cores enhances selectivity for kinase targets (e.g., GSK-3α/β), though yields remain moderate (18%) .
Example Protocol for Compound 5 :
React bromo-precursor with bis(pinacolato)diborane, PdCl₂(dppf)•DCM, and KOAc in 1,4-dioxane.
Reflux under argon for 4 hours.
Isolate product via column chromatography (28% yield).
Properties
IUPAC Name |
N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BN2O4S/c1-16(2)17(3,4)24-18(23-16)13-10-14(12-19-11-13)20-25(21,22)15-8-6-5-7-9-15/h5-12,20H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJVHVXONVGHIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NS(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680635 | |
Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083326-28-6 | |
Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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